GDP366
CAS No.:
Cat. No.: VC0006988
Molecular Formula: C20H17N5OS
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H17N5OS |
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Molecular Weight | 375.4 g/mol |
IUPAC Name | 1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea |
Standard InChI | InChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26) |
Standard InChI Key | DZSUJUOJJJCWGG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N |
Chemical and Structural Properties of GDP366
GDP366 is characterized by the chemical formula and a molecular weight of 375.45 g/mol. Its structure includes a thienopyrimidine core linked to a urea functional group, enabling interactions with survivin and Op18 . Key physicochemical properties are summarized below:
Property | Value |
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CAS Number | 501698-03-9 |
Solubility | 62.5 mg/mL in DMSO; insoluble in water |
Storage Conditions | -20°C (stable for 1 month) |
Canonical SMILES | O=C(NC1=CC=CC(C)=C1)NC2=CC=C(C3=CSC4=NC=NC(N)=C43)C=C2 |
The compound’s poor aqueous solubility necessitates dimethyl sulfoxide (DMSO) for in vitro applications, while its stability under refrigeration supports preclinical testing .
Mechanism of Action: Dual Targeting of Survivin and Op18
Survivin Inhibition
Survivin, a member of the inhibitor of apoptosis (IAP) family, regulates mitosis and inhibits caspase-mediated cell death. GDP366 reduces survivin expression at both mRNA and protein levels, independent of p53 or p21 status . This downregulation disrupts survivin’s dual roles in:
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Mitotic Progression: By destabilizing the chromosomal passenger complex, GDP366 induces polyploidy and mitotic errors .
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Apoptosis Evasion: Loss of survivin sensitizes cells to intrinsic apoptosis pathways, though GDP366 primarily induces senescence rather than immediate apoptosis .
Op18/Stathmin Inhibition
Op18 (stathmin 1) promotes microtubule depolymerization, facilitating rapid cytoskeletal remodeling during mitosis. GDP366 suppresses Op18 expression, leading to:
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Microtubule Stabilization: Impaired mitotic spindle formation and chromosome segregation errors .
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Mitotic Catastrophe: Accumulation of multinucleated cells and irreversible cell cycle arrest .
Secondary Effects on Cellular Pathways
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p53 and p21 Upregulation: GDP366 increases p53 and p21 levels, enhancing cell cycle arrest despite its primary mechanism being independent of these proteins .
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Telomerase Inhibition: Reduced telomerase activity contributes to replicative senescence .
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Chromosomal Instability: Polyploidy and DNA damage markers (e.g., γH2AX) are elevated post-treatment .
Preclinical Efficacy and Biological Activity
In Vitro Studies
GDP366 exhibits broad-spectrum antitumor activity, with IC₅₀ values in the low micromolar range across colon (HCT116), breast (MDA-MB-231), and leukemia (HL-60) cell lines . Key findings include:
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Cell Cycle Arrest: 72-hour treatment induces G2/M arrest and polyploidy in >60% of cells .
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Senescence Induction: β-galactosidase-positive cells increase 4-fold compared to controls .
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Apoptosis Resistance: Minimal caspase-3 activation observed within 48 hours, contrasting with delayed cell death .
In Vivo Studies
In HCT116 xenograft models, GDP366 (10 mg/kg/day, intraperitoneal) reduces tumor volume by 70% over 21 days without overt toxicity . Histological analysis reveals:
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Mitotic Abnormalities: Aberrant spindle structures and micronuclei formation.
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Senescence Markers: Elevated p16INK4a and reduced Ki-67 proliferation index .
Comparative Analysis with Related Inhibitors
Challenges and Limitations
Transcriptional Off-Target Effects
Like YM155, GDP366 may indirectly modulate survivin via transcription factors (e.g., Sp1), raising concerns about specificity . RNA-seq analyses reveal altered expression of 18 cytoskeleton-related genes beyond survivin and Op18 .
Contradictory Findings in Hematological Cancers
In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), GDP366 increases survivin expression, potentially exacerbating disease progression . This contrasts with solid tumor data, underscoring the need for tissue-specific studies.
Pharmacokinetic Limitations
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Poor Solubility: Aqueous insolubility complicates formulation for intravenous delivery .
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Metabolic Stability: Preliminary data suggest rapid hepatic clearance in murine models .
Future Directions and Clinical Translation
Combination Therapies
Synergy with microtubule-targeting agents (e.g., paclitaxel) or DNA-damaging drugs (e.g., cisplatin) could enhance efficacy while reducing resistance .
Nanodelivery Systems
Liposomal or nanoparticle-based formulations may improve solubility and tumor targeting, mitigating off-target effects .
Biomarker Development
Identifying tumors with high survivin/Op18 expression or specific p53 mutations could optimize patient stratification .
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